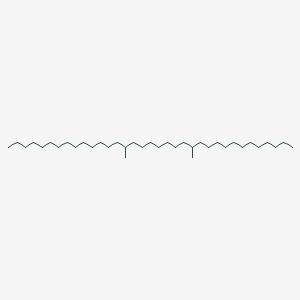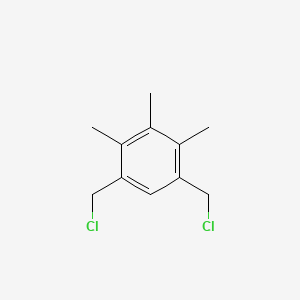
1,5-Bis(chloromethyl)-2,3,4-trimethylbenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,5-Bis(chloromethyl)-2,3,4-trimethylbenzene is an organic compound with the molecular formula C11H14Cl2 It is a derivative of trimethylbenzene, where two of the methyl groups are substituted with chloromethyl groups
准备方法
The synthesis of 1,5-Bis(chloromethyl)-2,3,4-trimethylbenzene typically involves the chloromethylation of 2,3,4-trimethylbenzene. This reaction can be catalyzed by Lewis acids such as zinc chloride or stannic chloride in the presence of formaldehyde and hydrochloric acid . The reaction conditions often require careful control of temperature and pH to ensure high yields and purity of the product.
Industrial production methods may involve similar chloromethylation reactions but on a larger scale, utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
化学反应分析
1,5-Bis(chloromethyl)-2,3,4-trimethylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl groups can be substituted with other nucleophiles, such as amines or thiols, to form a variety of derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids under specific conditions.
Reduction Reactions: Reduction of the chloromethyl groups can yield the corresponding methyl groups.
Common reagents used in these reactions include sodium hydroxide for substitution reactions, potassium permanganate for oxidation, and hydrogen gas with a palladium catalyst for reduction. The major products formed depend on the specific reagents and conditions used .
科学研究应用
1,5-Bis(chloromethyl)-2,3,4-trimethylbenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Materials Science: The compound can be used in the preparation of polymers and resins with specific properties.
Biological Studies: It may be used as a starting material for the synthesis of biologically active compounds, aiding in the development of new drugs and therapeutic agents.
作用机制
The mechanism by which 1,5-Bis(chloromethyl)-2,3,4-trimethylbenzene exerts its effects depends on the specific reaction it undergoes. In substitution reactions, the chloromethyl groups act as electrophiles, reacting with nucleophiles to form new bonds. In oxidation reactions, the compound undergoes electron transfer processes, leading to the formation of oxidized products. The molecular targets and pathways involved vary based on the specific application and reaction conditions .
相似化合物的比较
1,5-Bis(chloromethyl)-2,3,4-trimethylbenzene can be compared to other chloromethylated aromatic compounds, such as:
1,4-Bis(chloromethyl)-naphthalene: This compound has similar reactivity but differs in its aromatic core structure, leading to different physical and chemical properties.
2,5-Bis(chloromethyl)-m-xylene: Another similar compound, which is used as an intermediate in the synthesis of pyromellitic dianhydride.
The uniqueness of this compound lies in its specific substitution pattern on the benzene ring, which can influence its reactivity and the types of products formed in chemical reactions.
属性
CAS 编号 |
61099-15-8 |
|---|---|
分子式 |
C11H14Cl2 |
分子量 |
217.13 g/mol |
IUPAC 名称 |
1,5-bis(chloromethyl)-2,3,4-trimethylbenzene |
InChI |
InChI=1S/C11H14Cl2/c1-7-8(2)10(5-12)4-11(6-13)9(7)3/h4H,5-6H2,1-3H3 |
InChI 键 |
SAAIVRMBPGKFEN-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=CC(=C1C)CCl)CCl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Cyclohexanamine, N-[(2-iodo-4,5-dimethoxyphenyl)methylene]-](/img/structure/B14592372.png)
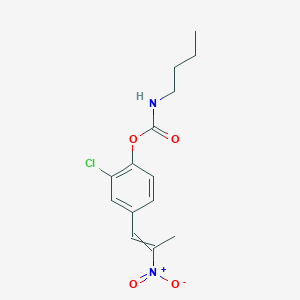
![3-[(1H-Indol-3-yl)sulfanyl]-3-phenylprop-2-enoic acid](/img/structure/B14592385.png)
![Benzene, 1-(1,1-dimethylethyl)-4-[[(4-methylphenyl)diphenylmethyl]thio]-](/img/structure/B14592389.png)
![2,5-Bis[(3-hydroxyphenyl)methylidene]cyclopentan-1-one](/img/structure/B14592393.png)
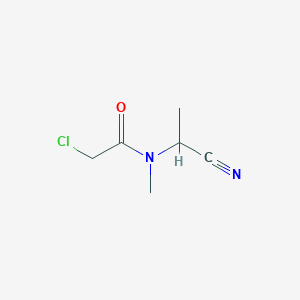
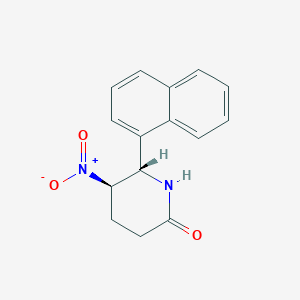
![[3-Methoxy-5-(prop-2-yn-1-yl)furan-2-yl]methanol](/img/structure/B14592398.png)
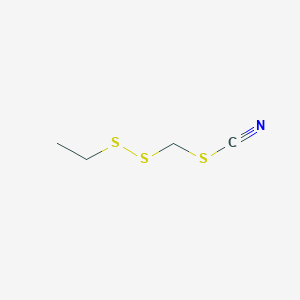
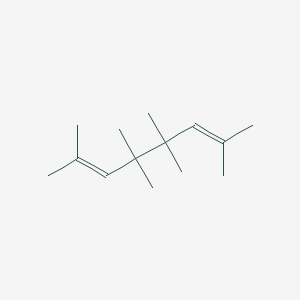
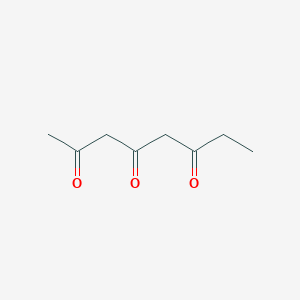

![7,7,8,8-Tetrabromo-1-azabicyclo[4.2.0]octa-1,3,5-trien-1-ium bromide](/img/structure/B14592418.png)
